Cas no 91900-26-4 (4-ethoxy-3-methylbenzoyl Chloride)

4-ethoxy-3-methylbenzoyl Chloride structure
91900-26-4 structure
商品名:4-ethoxy-3-methylbenzoyl Chloride
CAS番号:91900-26-4
MF:C10H11ClO2
メガワット:198.64614
MDL:MFCD13174405
CID:1971261
PubChem ID:45081788

4-ethoxy-3-methylbenzoyl Chloride 化学的及び物理的性質

名前と識別子

    • 4-ethoxy-3-methylbenzoyl chloride
    • m-Toluoyl chloride, 4-ethoxy- (7CI)
    • DTXSID50664853
    • SCHEMBL14648189
    • 91900-26-4
    • 4-ethoxy-3-methylbenzoylchloride
    • 4-ethoxy-3-methylbenzoyl Chloride
    • MDL: MFCD13174405
    • インチ: InChI=1S/C10H11ClO2/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3
    • InChIKey: VCXBJCJWOWCSGW-UHFFFAOYSA-N
    • ほほえんだ: CCOC1=CC=C(C=C1C)C(=O)Cl

計算された属性

  • せいみつぶんしりょう: 198.045
  • どういたいしつりょう: 198.045
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 26.3A^2

4-ethoxy-3-methylbenzoyl Chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB428588-1g
4-Ethoxy-3-methylbenzoyl chloride; .
91900-26-4
1g
€1621.70 2025-02-18
abcr
AB428588-5g
4-Ethoxy-3-methylbenzoyl chloride
91900-26-4
5g
€1373.40 2023-09-04
Ambeed
A414069-1g
4-Ethoxy-3-methylbenzoyl chloride
91900-26-4 97%
1g
$441.0 2024-08-02
A2B Chem LLC
AH93822-5g
4-Ethoxy-3-methylbenzoyl chloride
91900-26-4 97%
5g
$2831.00 2024-07-18
abcr
AB428588-1 g
4-Ethoxy-3-methylbenzoyl chloride
91900-26-4
1g
€610.80 2023-06-16
abcr
AB428588-5 g
4-Ethoxy-3-methylbenzoyl chloride
91900-26-4
5g
€1373.40 2023-06-16
A2B Chem LLC
AH93822-1g
4-Ethoxy-3-methylbenzoyl chloride
91900-26-4 97%
1g
$1205.00 2024-07-18

4-ethoxy-3-methylbenzoyl Chloride 関連文献

4-ethoxy-3-methylbenzoyl Chlorideに関する追加情報

Professional Introduction to 4-Ethoxy-3-methylbenzoyl Chloride (CAS No. 91900-26-4)

4-Ethoxy-3-methylbenzoyl Chloride, with the chemical formula C10H10ClO2, is a versatile intermediate compound widely utilized in the pharmaceutical and chemical industries. This compound, identified by its CAS number CAS No. 91900-26-4, has garnered significant attention due to its role in synthesizing various bioactive molecules. Its unique structural properties make it a valuable building block for the development of novel therapeutic agents.

The significance of 4-Ethoxy-3-methylbenzoyl Chloride in modern chemistry cannot be overstated. It serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. The presence of both an ethoxy and a methyl substituent on the benzoyl chloride backbone imparts distinct reactivity, making it an ideal candidate for further functionalization. This reactivity is harnessed in various synthetic pathways, enabling the creation of structurally diverse compounds with potential pharmacological applications.

In recent years, there has been a surge in research focusing on the development of innovative therapeutic strategies, particularly in the area of oncology and inflammatory diseases. The demand for novel molecular entities with improved efficacy and reduced side effects has driven the exploration of diverse chemical scaffolds. 4-Ethoxy-3-methylbenzoyl Chloride has emerged as a key intermediate in this pursuit, facilitating the synthesis of molecules that target specific biological pathways.

One of the most compelling aspects of 4-Ethoxy-3-methylbenzoyl Chloride is its role in the synthesis of heterocyclic compounds. Heterocycles are integral to many biologically active molecules, and their structural diversity often correlates with pharmacological potency. The compound’s benzoyl chloride moiety allows for facile introduction of nitrogen-containing heterocycles, which are known for their broad spectrum of biological activities. This capability has been leveraged in the development of new drug candidates targeting conditions such as cancer, neurodegenerative disorders, and infectious diseases.

The pharmaceutical industry has increasingly recognized the importance of green chemistry principles in drug synthesis. 4-Ethoxy-3-methylbenzoyl Chloride fits well within this paradigm, as its synthetic routes can be optimized to minimize waste and improve atom economy. Recent advancements in catalytic methods have further enhanced its utility, allowing for more efficient and sustainable production processes. These innovations align with global efforts to reduce the environmental impact of chemical manufacturing while maintaining high standards of product quality.

The compound’s versatility extends beyond pharmaceutical applications; it also finds utility in agrochemicals and material science. For instance, derivatives of 4-Ethoxy-3-methylbenzoyl Chloride have been explored as intermediates in the synthesis of pesticides and specialty chemicals. This broad applicability underscores its importance as a chemical building block across multiple industries.

In academic research, 4-Ethoxy-3-methylbenzoyl Chloride has been employed in various mechanistic studies aimed at understanding reaction pathways and developing new synthetic methodologies. Its role in cross-coupling reactions, particularly those involving palladium catalysts, has been extensively studied. These reactions are fundamental to constructing complex organic molecules and have enabled significant breakthroughs in medicinal chemistry.

The development of novel analytical techniques has also contributed to a deeper understanding of 4-Ethoxy-3-methylbenzoyl Chloride. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have allowed researchers to elucidate its structure with high precision. Additionally, computational methods such as density functional theory (DFT) have been used to predict its reactivity and interactions with biological targets.

The future prospects for 4-Ethoxy-3-methylbenzoyl Chloride are promising, given its ongoing relevance in drug discovery and industrial applications. As research continues to uncover new therapeutic targets and synthetic strategies, this compound is likely to remain a cornerstone in the development of next-generation pharmaceuticals. Its adaptability and reactivity ensure that it will continue to play a pivotal role in both academic research and industrial-scale manufacturing.

In conclusion, CAS No. 91900-26-4, corresponding to 4-Ethoxy-3-methylbenzoyl Chloride, is a multifaceted compound with far-reaching implications in chemistry and medicine. Its unique structural features make it an indispensable tool for synthesizing bioactive molecules, while its adaptability ensures its continued relevance across various scientific disciplines. As advancements in synthetic chemistry and drug development progress, this compound will undoubtedly remain at the forefront of innovation.

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